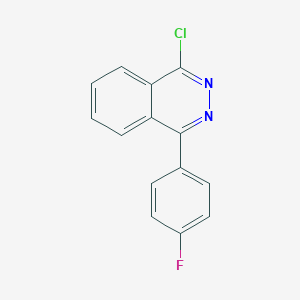

1-Chloro-4-(4-fluorophenyl)phthalazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Chloro-4-(4-fluorophenyl)phthalazine” is a biochemical used for proteomics research . It has a molecular formula of C14H8ClFN2 and a molecular weight of 258.68 .

Synthesis Analysis

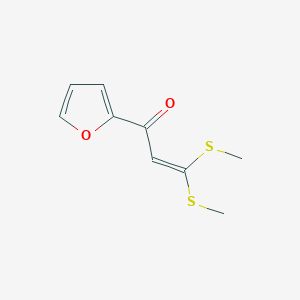

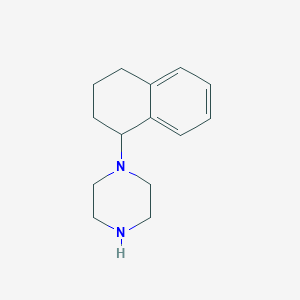

A series of phthalazine derivatives, including “1-Chloro-4-(4-fluorophenyl)phthalazine”, was synthesized from the reaction of 1-chloro-4-(4-phenoxyphenyl)phthalazine as a reactive starting material with different carbon, nitrogen, oxygen, and sulfur nucleophiles .

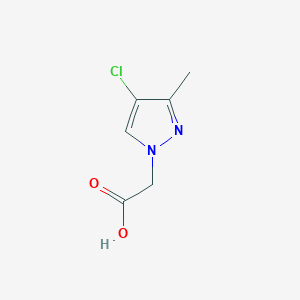

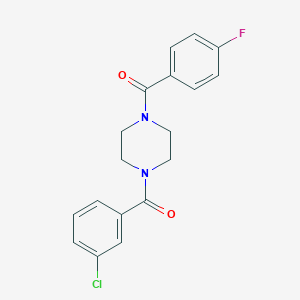

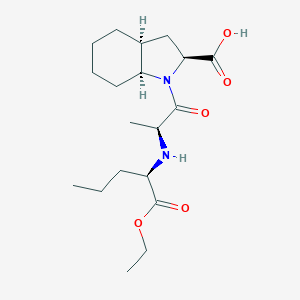

Molecular Structure Analysis

The molecular structure of “1-Chloro-4-(4-fluorophenyl)phthalazine” consists of 14 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 nitrogen atoms .

Scientific Research Applications

Synthesis and Anticancer Activities

1-Chloro-4-(4-fluorophenyl)phthalazine has been explored as a core structure for the development of novel anticancer agents. Specifically, various derivatives of phthalazine have been synthesized and demonstrated promising anticancer effects. For instance, some synthesized phthalazine derivatives exhibited significant cytotoxic effects against human tumor cell lines, outperforming standard drugs like doxorubicin in certain cases (Behalo et al., 2017).

High-Performance Polymers

Phthalazine compounds, including 1-Chloro-4-(4-fluorophenyl)phthalazine, have been extensively used in the development of high-performance polymers. These polymers are known for their exceptional thermal properties, solubility, and potential applications in engineering plastics and membrane materials. For instance, polymers synthesized from phthalazinone monomers demonstrated excellent solubility in common organic solvents and maintained outstanding thermal properties (Xiao et al., 2003).

Material Properties Enhancement

Incorporating phthalazine units into polymer backbones has been shown to enhance solubility, mechanical, and thermal properties of the resultant materials. For example, copolymers containing diphenylfluorene and phthalazinone units exhibited enhanced solubility in organic solvents and remarkable dimensional stability, making them suitable for various applications including structural materials (Zong et al., 2014).

Antimicrobial and Antioxidant Properties

Phthalazine derivatives have also been recognized for their antimicrobial and antioxidant properties. Various studies have synthesized and evaluated phthalazine derivatives, finding some compounds with significant antibacterial, antifungal, and antioxidant activities (El-Wahab et al., 2011).

properties

IUPAC Name |

1-chloro-4-(4-fluorophenyl)phthalazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClFN2/c15-14-12-4-2-1-3-11(12)13(17-18-14)9-5-7-10(16)8-6-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFADULWFCVAQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2Cl)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B185024.png)

![2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B185025.png)

![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B185027.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B185028.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine](/img/structure/B185029.png)